molecular formula C27H42N2O B11707766 Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- CAS No. 57202-58-1

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-

Cat. No.: B11707766
CAS No.: 57202-58-1
M. Wt: 410.6 g/mol
InChI Key: FMCGFINLOXSJPV-UHFFFAOYSA-N
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Description

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a nonyl group at the 5-position and an octyloxyphenyl group at the 2-position of the pyrimidine ring.

Preparation Methods

The synthesis of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrimidine derivatives with nonyl and octyloxyphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological systems and interactions due to its unique structural properties.

    Medicine: Pyrimidine derivatives are known for their pharmacological activities, including anti-inflammatory and antiviral properties.

    Industry: It is used in the development of liquid crystal materials for display technologies.

Mechanism of Action

The mechanism of action of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- in terms of its specific substituents and their impact on its chemical and physical properties.

Properties

CAS No.

57202-58-1

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

5-nonyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

FMCGFINLOXSJPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

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